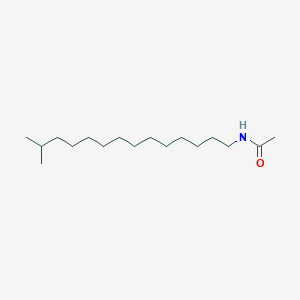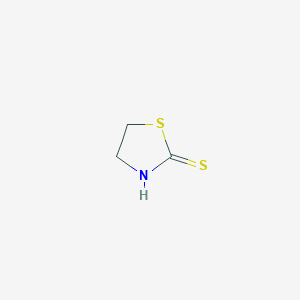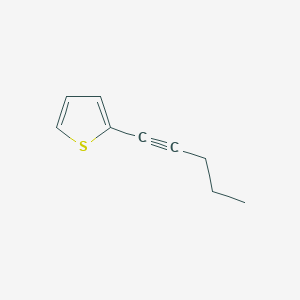
17,21-Dihydroxypregna-1,4-diene-3,20-dione
Descripción general
Descripción
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Mecanismo De Acción
Target of Action
Similar compounds like corticosteroids often target glucocorticoid receptors, which play a crucial role in the regulation of the immune response and metabolism .
Mode of Action
It’s known that corticosteroids generally bind to glucocorticoid receptors, leading to changes in gene transcription and protein synthesis .
Biochemical Pathways
Corticosteroids typically influence pathways related to inflammation and immune response .
Pharmacokinetics
A study on a similar compound, budesonide, suggests that it undergoes metabolism in the liver .
Result of Action
Corticosteroids generally have anti-inflammatory and immunosuppressive effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of similar compounds .
Análisis Bioquímico
Biochemical Properties
11-Deoxy Prednisolone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions by binding to glucocorticoid receptors, which are part of the nuclear receptor family. Upon binding, 11-Deoxy Prednisolone forms a receptor-ligand complex that translocates to the cell nucleus, where it can modulate the expression of specific genes. This interaction involves the recruitment of coactivators or corepressors, depending on the target gene . Additionally, 11-Deoxy Prednisolone interacts with enzymes such as 11β-hydroxysteroid dehydrogenase, which catalyzes its conversion to active metabolites .
Cellular Effects
11-Deoxy Prednisolone exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, 11-Deoxy Prednisolone can inhibit the production of pro-inflammatory cytokines and reduce the activity of immune cells, thereby suppressing inflammation . It also affects the expression of genes involved in glucose metabolism, leading to alterations in cellular energy balance . Furthermore, 11-Deoxy Prednisolone can induce apoptosis in certain cell types, contributing to its immunosuppressive effects .
Molecular Mechanism
The molecular mechanism of 11-Deoxy Prednisolone involves its binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA, regulating the transcription of target genes . The binding interactions with biomolecules include the recruitment of transcriptional coactivators or corepressors, which modulate gene expression. Additionally, 11-Deoxy Prednisolone can inhibit the activity of certain enzymes, such as phospholipase A2, thereby reducing the production of inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-Deoxy Prednisolone can change over time. The stability and degradation of the compound are critical factors influencing its long-term effects on cellular function. Studies have shown that 11-Deoxy Prednisolone remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to 11-Deoxy Prednisolone in vitro or in vivo can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 11-Deoxy Prednisolone vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and immunosuppressive effects without significant toxicity . At higher doses, 11-Deoxy Prednisolone can cause adverse effects, including immunosuppression, metabolic disturbances, and organ toxicity . Threshold effects have been observed, where the therapeutic benefits are maximized at specific dosage ranges, beyond which toxicity increases .
Metabolic Pathways
11-Deoxy Prednisolone is involved in several metabolic pathways, including its conversion to active metabolites by enzymes such as 11β-hydroxysteroid dehydrogenase . This enzyme catalyzes the interconversion between 11-Deoxy Prednisolone and its active form, prednisolone. The metabolic pathways also involve interactions with cofactors and other enzymes that modulate its activity and stability . These pathways can influence metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of 11-Deoxy Prednisolone within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can bind to corticosteroid-binding globulin, which facilitates its transport in the bloodstream . Within cells, 11-Deoxy Prednisolone can interact with intracellular transporters that influence its localization and accumulation in specific tissues . The distribution of 11-Deoxy Prednisolone can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 11-Deoxy Prednisolone is critical for its activity and function. It is primarily localized in the cytoplasm, where it binds to glucocorticoid receptors . Upon activation, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene expression . The localization of 11-Deoxy Prednisolone can be influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments or organelles .
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h5,8,11,15-17,22,25H,3-4,6-7,9-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAYTJBBDODANA-OBQKJFGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616888 | |
| Record name | 17,21-Dihydroxypregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807-14-3 | |
| Record name | delta'-Dehydrocortexolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001807143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17,21-Dihydroxypregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .DELTA.'-DEHYDROCORTEXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89KRT8XVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about Glomerella cingulata in the context of steroid biotransformation?
A1: Glomerella cingulata exhibits a specific enzymatic capability to perform 1-dehydrogenation on certain steroid molecules. [, ] This is particularly relevant in the production of 17,21-Dihydroxypregna-1,4-diene-3,20-dione, a compound often used as a precursor in the synthesis of various corticosteroids.
Q2: What are the advantages of using Glomerella cingulata for this compound production?
A2: The research highlights that Glomerella cingulata carries out the 1-dehydrogenation of 17,21-dihydroxypregn-4-ene-3,20-dione with high yield and minimal byproduct formation. [, ] This specificity and efficiency are advantageous compared to traditional chemical synthesis methods, which might involve harsher conditions and result in more impurities. This biotransformation approach could offer a more sustainable and cost-effective route for producing this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B133361.png)


